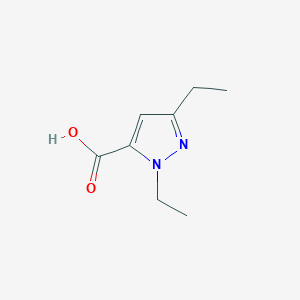
3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C19H18F3NOS and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods for Antioxidant Activity
A critical presentation of analytical tests used to determine antioxidant activity highlights the importance of various assays in assessing the kinetics or equilibrium state based on spectrophotometry. These methods are crucial for analyzing the antioxidant capacity of complex samples, potentially applicable to compounds like 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone if investigated for antioxidant properties (Munteanu & Apetrei, 2021).
Environmental Fate and Effects of Organic Compounds
The review on the environmental fate and effects of the lampricide TFM, although not directly related to this compound, sheds light on the importance of understanding the environmental impact of chemical compounds. Such insights could guide research on the ecological implications of various benzophenone derivatives (Hubert, 2003).
CO2 Capture and Conversion
Research into nitrogen-doped porous polymers, like covalent triazine frameworks (CTFs), for CO2 capture highlights a significant area of scientific investigation. The potential for chemical compounds to contribute to CO2 sequestration and conversion into useful products is a critical research domain, which could extend to exploring the capabilities of this compound derivatives in similar applications (Mukhtar et al., 2020).
Medicinal Chemistry of Antiestrogens
The search for nonsteroidal antiestrogens for treating hormone-dependent breast tumors highlights the broader pharmaceutical applications of benzophenone derivatives. This research area may encompass compounds like this compound in exploring novel therapeutic agents (Magarian et al., 1994).
Adsorption of Heavy Metals
The review on the use of kaolinite and montmorillonite for heavy metal adsorption from water underlines the significance of adsorbent materials in environmental cleanup. Investigating the adsorptive properties of this compound and its derivatives could open new avenues in the removal of toxic metals from aqueous solutions (Bhattacharyya & Gupta, 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[3-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHAJWJPAKFISY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643383 |
Source


|
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-49-0 |
Source


|
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)








